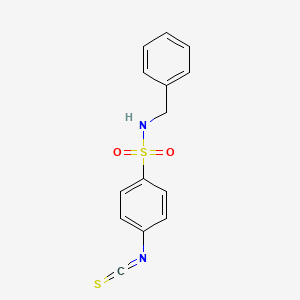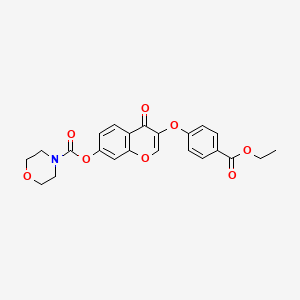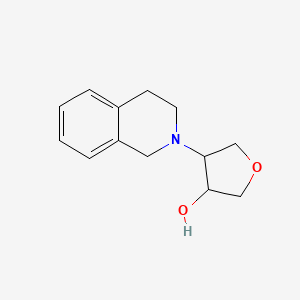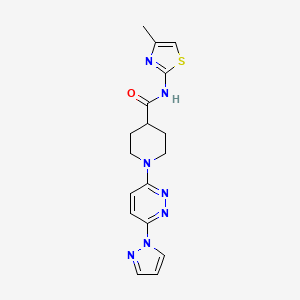![molecular formula C23H27ClN6O2 B2733460 6-Amino-3-tert-butyl-4-(4'-[1-phenyl-3-methyl-5-chloro]pyrazolo)-2,4-dihydro-pyrano-{[2,3-c] pyrazole-5-carbonitrile CAS No. 1059693-54-7](/img/structure/B2733460.png)
6-Amino-3-tert-butyl-4-(4'-[1-phenyl-3-methyl-5-chloro]pyrazolo)-2,4-dihydro-pyrano-{[2,3-c] pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-Amino-3-tert-butyl-4-(4’-[1-phenyl-3-methyl-5-chloro]pyrazolo)-2,4-dihydro-pyrano-{[2,3-c] pyrazole-5-carbonitrile” is a complex organic molecule. It is part of a class of compounds known as pyrazoles, which are heterocyclic compounds with a 5-membered ring structure containing three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of this compound involves a multicomponent reaction involving phenylhydrazine, aldehyde, ethyl acetate, and malononitrile . The catalytic activity of the AC-SO3H was investigated for the synthesis of a related compound, which was carried out using a similar compound and aniline .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyrano ring, which is a six-membered ring with one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The compound can undergo reactions at the amino group, the pyrazole ring, and the pyrano ring .Scientific Research Applications
a. Cancer Treatment: Indole derivatives exhibit promising anti-cancer properties. Researchers have explored their potential as chemotherapeutic agents due to their ability to inhibit cancer cell growth and induce apoptosis. These compounds may target specific pathways involved in tumor progression .
b. Antimicrobial Activity: Indoles, both natural and synthetic, possess antimicrobial properties. They can inhibit bacterial and fungal growth, making them valuable in drug development. Researchers investigate indole-based compounds as potential antibiotics and antifungal agents .
c. Neurological Disorders: Indole derivatives may impact neurological health. Some studies suggest their involvement in neurotransmitter regulation and neuroprotection. Researchers explore their potential for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
d. Anti-inflammatory Effects: Indoles exhibit anti-inflammatory activity by modulating immune responses. These compounds may help manage chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease .
e. Antioxidant Properties: Indole derivatives act as antioxidants, scavenging free radicals and protecting cells from oxidative stress. Their potential in preventing age-related diseases and promoting overall health is an active area of research .
f. Metabolic Disorders: Indoles may influence metabolic pathways, including glucose and lipid metabolism. Researchers investigate their role in managing diabetes, obesity, and metabolic syndrome .
Pyrazolo Derivatives
The compound contains a pyrazolo moiety. Let’s explore its applications:
a. Drug Design and Development: Pyrazolo derivatives serve as building blocks in drug discovery. Medicinal chemists modify their structure to create novel compounds with specific pharmacological activities. These derivatives may target various receptors, enzymes, or signaling pathways .
b. Anti-inflammatory Agents: Some pyrazolo compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory mediators. Researchers explore their potential in managing inflammatory diseases like arthritis and asthma .
c. Anticancer Properties: Certain pyrazolo derivatives demonstrate cytotoxicity against cancer cells. They may interfere with cell division, induce apoptosis, or inhibit angiogenesis. Scientists investigate their use as potential anti-cancer agents .
d. Antiviral Activity: Pyrazolo compounds have been studied for their antiviral properties. They may inhibit viral replication or entry into host cells. Researchers explore their efficacy against various viruses, including HIV and hepatitis .
e. Enzyme Inhibition: Pyrazolo derivatives can act as enzyme inhibitors. By targeting specific enzymes, they may modulate biochemical processes related to diseases. For example, some inhibit kinases involved in cancer progression .
f. Neurological Disorders: Researchers investigate pyrazolo compounds for their impact on neurological health. They may influence neurotransmitter systems, neuronal function, and neuroprotection .
Conclusion
“6-Amino-3-tert-butyl-4-(4’-[1-phenyl-3-methyl-5-chloro]pyrazolo)-2,4-dihydro-pyrano-{[2,3-c] pyrazole-5-carbonitrile” is a captivating compound with diverse applications. Its indole and pyrazolo moieties hold immense promise in various fields of research. Keep an eye on ongoing studies to uncover more about its potential! 🌿🔬 .
Future Directions
properties
IUPAC Name |
6-amino-3-tert-butyl-4-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile;ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O.C2H6O/c1-11-14(18(22)28(27-11)12-8-6-5-7-9-12)15-13(10-23)19(24)29-20-16(15)17(25-26-20)21(2,3)4;1-2-3/h5-9,15H,24H2,1-4H3,(H,25,26);3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTDJWFEYWPPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CC1=NN(C(=C1C2C(=C(OC3=NNC(=C23)C(C)(C)C)N)C#N)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-tert-butyl-4-(4'-[1-phenyl-3-methyl-5-chloro]pyrazolo)-2,4-dihydro-pyrano-{[2,3-c] pyrazole-5-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2733378.png)


![3,5-dihydrobenzo[1,2-d:4,5-d']diimidazol-2(1H)-one](/img/structure/B2733383.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2733387.png)




![N-[(4-Fluoro-3-methylphenyl)methyl]-N-[(4-hydroxythian-4-yl)methyl]prop-2-enamide](/img/structure/B2733395.png)

![Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate](/img/structure/B2733400.png)